molecular formula C9H9FN4O B6421031 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide CAS No. 1338665-23-8

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide

Cat. No.: B6421031
CAS No.: 1338665-23-8
M. Wt: 208.19 g/mol
InChI Key: RTBBBQILQIRBPF-UHFFFAOYSA-N
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Description

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide ( 1135282-88-0) is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and bioorganic chemistry. This compound features the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . While direct biological data for this specific acetohydrazide is limited in public literature, its core structure is a key building block for developing novel therapeutic agents. Research on closely related 6-fluoroimidazopyridine derivatives demonstrates significant potential. For instance, analogs incorporating this scaffold have shown potent urease inhibitory activity , with some compounds like 4i (IC₅₀ = 5.68 ± 1.66 µM) being significantly more potent than the standard drug thiourea, indicating promise for the development of new anti-ulcer treatments . Furthermore, imidazopyridine-based thiazole hybrids have emerged as potent α-glucosidase inhibitors (e.g., analog 4a, IC₅₀ = 5.57 ± 3.45 µM ), highlighting the scaffold's relevance in antidiabetic drug discovery . The incorporation of a flexible acetohydrazide moiety is a strategic feature, as this functional group is a known bioisostere that can enhance molecular interactions with biological targets and improve pharmacokinetic properties . It serves as a versatile handle for the synthesis of more complex derivatives, including hydrazones and heterocyclic fused systems, facilitating structure-activity relationship (SAR) studies . This product is offered with a guaranteed purity of ≥95% and is provided for the use of qualified researchers as a key intermediate to access new chemical space in drug discovery projects, particularly those targeting enzyme inhibition and oncology, where the imidazopyridine nucleus has shown considerable promise . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBBBQILQIRBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-fluoropyridine with α-Bromoacetic Acid Derivatives

This method involves the reaction of 2-amino-5-fluoropyridine with ethyl α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The ester group is subsequently hydrolyzed to the carboxylic acid.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or ethanol

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 80–100°C (reflux)

  • Time : 6–12 hours

Mechanism :

  • Nucleophilic substitution at the α-carbon of the bromoester by the amine group of 2-amino-5-fluoropyridine.

  • Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

  • Hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH.

Yield : Reported yields for analogous reactions range from 45% to 65%.

Groebke–Blackburn–Bienaymé Three-Component Reaction

This one-pot, multicomponent reaction utilizes 2-amino-5-fluoropyridine, glyoxylic acid (as the aldehyde component), and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold with an inherent acetic acid moiety.

Advantages :

  • High atom economy

  • Reduced purification steps

Typical Conditions :

  • Catalyst : Scandium(III) triflate (Sc(OTf)₃) or HCl

  • Solvent : Methanol or acetonitrile

  • Temperature : Room temperature to 60°C

  • Time : 4–8 hours

Yield : Comparable to cyclocondensation (50–70%) but with improved regioselectivity.

Hydrazide Formation via Reaction with Hydrazine Hydrate

The conversion of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid to its hydrazide derivative follows a nucleophilic acyl substitution mechanism, analogous to methods described for introducing hydrazinyl groups in heterocyclic systems.

Procedure :

  • Reagents : Hydrazine hydrate (excess, 2–3 equivalents)

  • Solvent : Ethanol or methanol

  • Conditions : Reflux for 4–6 hours under inert atmosphere (N₂ or Ar)

  • Workup : Cooling to room temperature, filtration, and recrystallization from ethanol/water

Key Considerations :

  • Acid Catalysis : Addition of catalytic HCl (0.1–0.5 eq) accelerates the reaction by protonating the carbonyl oxygen.

  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity.

Yield : 75–90%, depending on reaction scale and purification method.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterCyclocondensationGroebke ReactionHydrazide Formation
Optimal Temp. 80–100°C25–60°C70–80°C (reflux)
Preferred Solvent DMFMethanolEthanol
Reaction Time 6–12 h4–8 h4–6 h
Yield Range 45–65%50–70%75–90%

Catalytic Enhancements

  • Cyclocondensation : Palladium catalysts (e.g., Pd(OAc)₂) improve ring-closure efficiency.

  • Groebke Reaction : Lewis acids (e.g., Sc(OTf)₃) enhance reaction rate and regioselectivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

  • Continuous Flow Reactors : Minimize thermal degradation and improve reproducibility for cyclocondensation steps.

  • Solvent Recycling : Ethanol from hydrazide formation is distilled and reused.

  • Waste Management : Bromide byproducts from cyclocondensation are neutralized via ion exchange.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Cyclocondensation Straightforward scalabilityModerate yields, bromide waste
Groebke Reaction High regioselectivityRequires specialized catalysts
Hydrazide Formation High efficiencyExcess hydrazine handling

Scientific Research Applications

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the hydrazide moiety can form hydrogen bonds or covalent interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The imidazo[1,2-a]pyridine core is highly modifiable, with substituents influencing electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Acetohydrazides
Compound Name Substituent(s) Molecular Weight Key Properties/Activities References
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide 6-F 224.65 Enhanced lipophilicity; metabolic stability inferred from fluorine
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide 6-Cl 224.65 Antimicrobial potential (inferred from structural analogs)
2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-benzylideneacetohydrazide 8-Br, N′-benzylidene 480.37 (dihydrate) Crystalline packing stabilized by hydrogen bonds
(E)-2-(3-Nitroimidazo[1,2-a]pyridin-2-ylthio)-N′-benzylideneacetohydrazide 3-NO₂, thioether ~350 (varies) Antileishmanial activity; conformational polymorphism (sp E/ap E)
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide 2-CH₃ 190.19 Used in heterocyclic synthesis

Key Observations :

  • Fluorine vs.
  • Nitro and Thioether Groups : Nitro derivatives (e.g., ) exhibit antileishmanial activity, while thioether linkages influence conformational stability.
  • Crystallinity : Brominated analogs (e.g., ) form dihydrate crystals with extensive hydrogen-bonding networks, suggesting higher stability but reduced solubility compared to the fluoro analog.

Biological Activity

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉FN₄O
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 1338665-23-8

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549) by inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Protein Kinase Inhibition : The compound has demonstrated the ability to inhibit certain protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine scaffolds, including this compound. The findings highlighted its potential as a lead compound for developing novel anticancer agents targeting specific kinases involved in tumor growth.

Another investigation focused on its antimicrobial properties, revealing promising results against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Q & A

Q. How is X-ray crystallography utilized in structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates and thermal parameters. Twinning or disorder in crystals requires iterative refinement and validation via R-factor analysis .

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